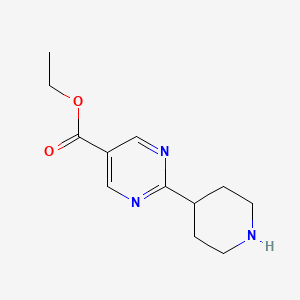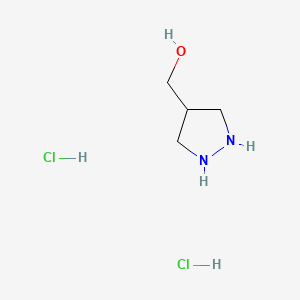![molecular formula C18H20F3IO3 B13485467 Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13485467.png)
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that includes an iodomethyl group, a trifluoromethyl-substituted phenyl ring, and an oxabicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the oxabicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can impart unique properties such as increased stability and reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical features.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 1-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Ethyl 1-(fluoromethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
Uniqueness
Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which can undergo specific substitution reactions that are not possible with other halomethyl derivatives. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound particularly valuable in various research applications.
Properties
Molecular Formula |
C18H20F3IO3 |
|---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C18H20F3IO3/c1-2-24-15(23)17-9-7-16(11-22,8-10-17)25-14(17)12-3-5-13(6-4-12)18(19,20)21/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
PYHVNAXPRHXETF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CC=C(C=C3)C(F)(F)F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


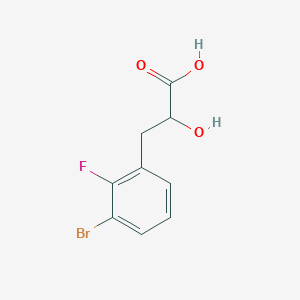
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-(methylamino)-3-phenyl-propyl]amino]isoindoline-1,3-dione](/img/structure/B13485399.png)
![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
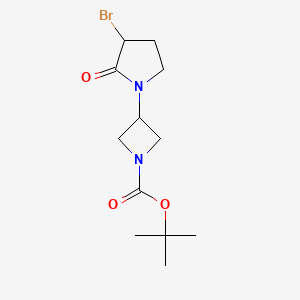
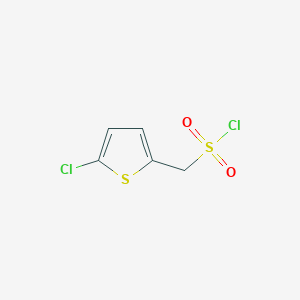
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B13485441.png)
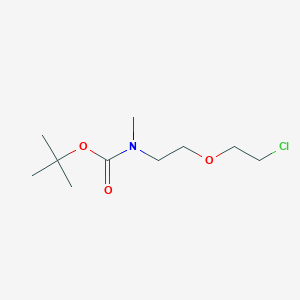
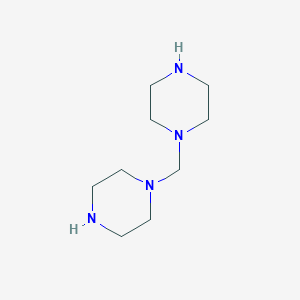
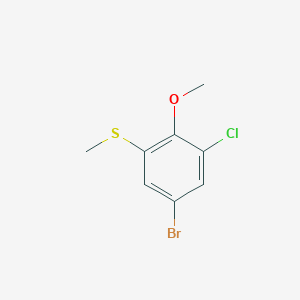

![4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride](/img/structure/B13485463.png)

